

Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxyacetophenone**

Cat. No.: **B363920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (m-hydroxyacetophenone) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably phenylephrine. Its solubility and chemical stability are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of **3-hydroxyacetophenone** in various solvents and conditions. It includes available qualitative and quantitative data, detailed experimental protocols for determining these properties, and logical workflows to guide researchers in their laboratory investigations.

Chemical and Physical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of **3-Hydroxyacetophenone** is presented in Table 1.

Property	Value	Reference
Chemical Name	1-(3-hydroxyphenyl)ethanone	[1]
Synonyms	m-Hydroxyacetophenone, 3-Acetylphenol	[2]
CAS Number	121-71-1	[2]
Molecular Formula	C ₈ H ₈ O ₂	[1]
Molecular Weight	136.15 g/mol	[1]
Appearance	White to beige-brown crystalline powder	[2]
Melting Point	95-97 °C	[2]
Boiling Point	296 °C	[2]
pKa	9.19 (at 25 °C)	

Solubility Profile

The solubility of **3-Hydroxyacetophenone** is dictated by its molecular structure, which contains both a polar hydroxyl group and a moderately polar ketone group attached to an aromatic ring. This gives it a mixed polarity, leading to varying degrees of solubility in different solvents.

Qualitative Solubility

General solubility observations indicate that **3-Hydroxyacetophenone** is:

- Soluble in polar organic solvents such as ethanol, ether, chloroform, and benzene.[\[2\]](#)
- Slightly soluble to insoluble in water.[\[2\]](#)
- Insoluble in non-polar solvents like petroleum ether.[\[2\]](#)

A summary of its qualitative solubility in common solvents is provided in Table 2.

Solvent	Qualitative Solubility
Ethanol	Soluble
Methanol	Soluble
Chloroform	Soluble
Benzene	Soluble
Diethyl Ether	Soluble
Water	Slightly Soluble / Insoluble
Petroleum Ether	Insoluble

Quantitative Solubility Data

A comprehensive study on the solubility of **3-Hydroxyacetophenone** in ten pure solvents and in binary mixtures of methanol and water was conducted over a temperature range of 289.15 K to 325.15 K.[3][4][5] While the full dataset from this study is not publicly available, the abstract indicates that the solubility was determined using the gravimetric method. For researchers requiring precise solubility data for process development or formulation, it is highly recommended to perform experimental determinations following a similar protocol.

One source indicates a water solubility of 22 g/L, although the temperature for this measurement is not specified.

Table 3: Quantitative Solubility of **3-Hydroxyacetophenone** (Example Data)

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	25	~2.2
Methanol	25	Data requires experimental determination
Ethanol	25	Data requires experimental determination
n-Propanol	25	Data requires experimental determination
Isopropanol	25	Data requires experimental determination
n-Butanol	25	Data requires experimental determination
Ethyl Acetate	25	Data requires experimental determination

Note: The value for water is an approximation based on available data. All other values should be determined experimentally.

Stability Profile

3-Hydroxyacetophenone is a relatively stable compound under standard storage conditions. However, its stability can be influenced by factors such as pH, temperature, and light.

pH Stability

One of the significant advantages of **3-Hydroxyacetophenone** is its remarkable stability across a wide pH range. It is reported to be chemically stable and does not undergo significant degradation in solutions with pH values ranging from 3 to 12.^[6] This makes it suitable for use in a variety of reaction and formulation conditions, including those that are strongly alkaline.^[6]

Thermal and Photochemical Stability

3-Hydroxyacetophenone is generally considered to be stable at room temperature in closed containers under normal storage and handling conditions. Studies on related dihydroxyacetophenones suggest good thermal stability. While specific quantitative data on the thermal degradation kinetics of **3-Hydroxyacetophenone** is limited in publicly available literature, it is known to be stable under recommended storage conditions.

Photostability studies on related compounds have shown variable results, and direct, quantitative photostability data for **3-Hydroxyacetophenone** is not readily available. Therefore, it is recommended to protect solutions of **3-Hydroxyacetophenone** from prolonged exposure to light, especially UV radiation, until specific photostability studies are conducted.

Table 4: Stability Profile Summary

Condition	Stability	Notes
pH 3-12	Stable	No significant degradation observed. [6]
Acidic (pH < 3)	Requires experimental evaluation	
Alkaline (pH > 12)	Requires experimental evaluation	
Thermal	Stable at room temperature	Degradation at elevated temperatures requires study.
Photochemical	Requires experimental evaluation	Protection from light is recommended as a precaution.
Oxidative	Requires experimental evaluation	

Experimental Protocols

To assist researchers in generating specific and reliable data for their applications, the following sections detail standard experimental protocols for determining the solubility and stability of **3-Hydroxyacetophenone**.

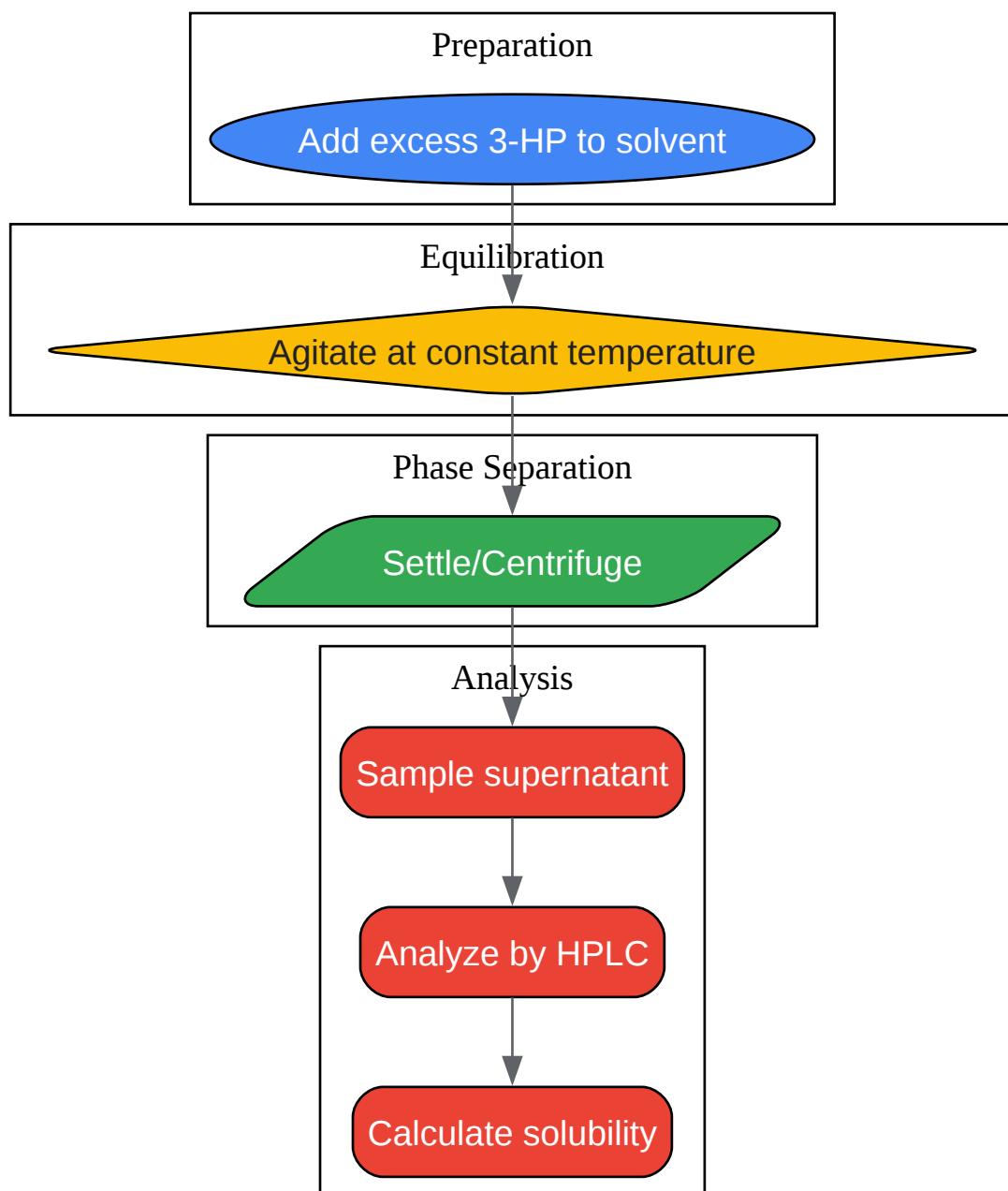
Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

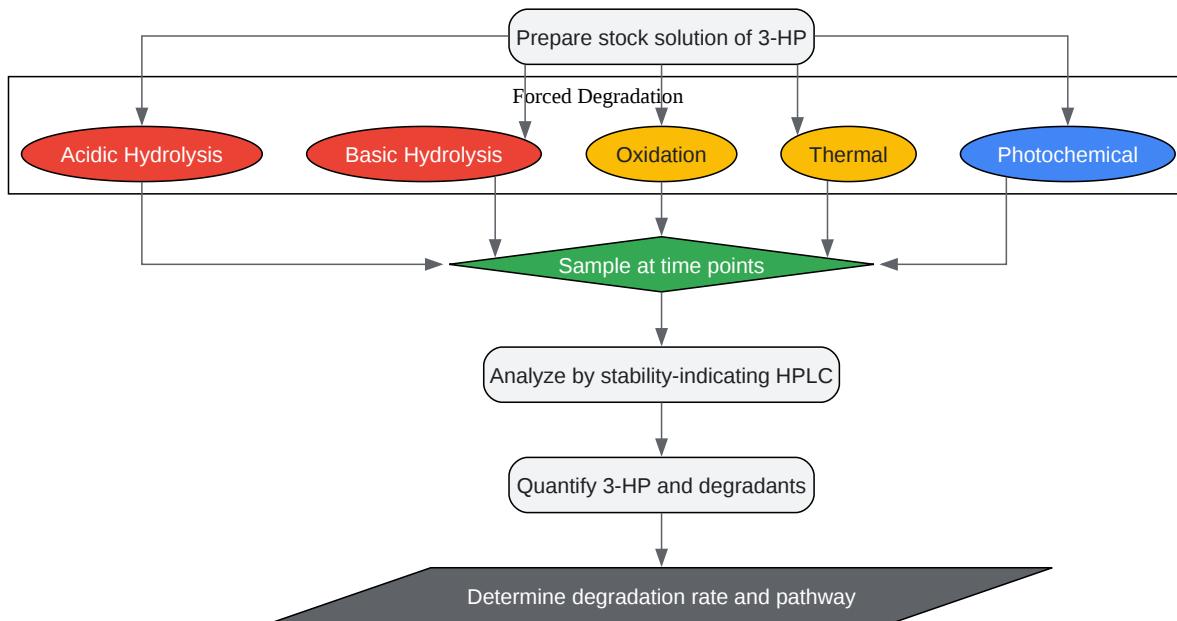
- Preparation: Add an excess amount of **3-Hydroxyacetophenone** to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Agitate the container at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
- Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with a suitable solvent and analyze the concentration of **3-Hydroxyacetophenone** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Protocol for Stability Testing (Forced Degradation Study)


Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **3-Hydroxyacetophenone** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:
 - Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60-80 °C) for a defined period.
 - Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and maintain the solution at a specific temperature (e.g., room temperature or elevated) for a set time.
 - Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep the solution at room temperature or slightly elevated temperature.
 - Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C).
 - Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
- Time-Point Sampling: At specified time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact **3-Hydroxyacetophenone** from its degradation products. A diode array detector is useful for assessing peak purity.
- Data Evaluation: Quantify the amount of remaining **3-Hydroxyacetophenone** and the formation of any degradation products at each time point. This data can be used to determine the degradation rate and pathways.


Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **3-Hydroxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for conducting a forced degradation study of **3-Hydroxyacetophenone**.

Conclusion

3-Hydroxyacetophenone is a stable compound with a solubility profile that makes it amenable to a variety of organic solvents. Its notable stability in a wide pH range is a significant advantage in pharmaceutical synthesis and formulation. While general solubility and stability characteristics are known, precise quantitative data is often dependent on the specific conditions of a process or formulation. Therefore, it is imperative for researchers and drug development professionals to perform tailored experimental evaluations. The protocols and

workflows provided in this guide offer a robust framework for obtaining the necessary data to ensure the successful use of **3-Hydroxyacetophenone** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxyacetophenone CAS 121-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products [sprchemical.com]
- To cite this document: BenchChem. [Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b363920#solubility-and-stability-of-3-hydroxyacetophenone-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com